molecular formula C11H21ClN2O B2995231 (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride CAS No. 55665-49-1

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2995231
CAS No.: 55665-49-1
M. Wt: 232.75
InChI Key: PQJOAQDAPAQVCP-PPHPATTJSA-N
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Description

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine carboxamide compound of significant interest in medicinal chemistry and infectious disease research. This chemical features a stereospecific (2S) configuration and exists as a hydrochloride salt, enhancing its stability and solubility for experimental applications. With a molecular formula of C11H20N2O·HCl and molecular weight of 232.75 g/mol, this compound is characterized by its pyrrolidine-2-carboxamide core structure substituted with a cyclohexyl group. Researchers value this compound particularly for its application as a novel inhibitor of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis . This enzyme is a validated drug target in tuberculosis treatment as it plays a crucial role in the bacterial fatty acid biosynthesis pathway, specifically in the production of mycolic acids essential for the mycobacterial cell wall . Unlike frontline tuberculosis drugs that require activation by bacterial enzymes, pyrrolidine carboxamides directly inhibit InhA, potentially bypassing common resistance mechanisms associated with prodrug activation . Structure-activity relationship studies demonstrate that the stereochemistry of the pyrrolidine ring significantly influences inhibitory potency, with the (2S) configuration exhibiting optimal binding characteristics . The cyclohexyl substituent contributes to enhanced hydrophobic interactions within the InhA binding pocket, while the carboxamide moiety facilitates critical hydrogen bonding with the enzyme's active site . This compound is available with 95% purity and is exclusively intended for research purposes in tuberculosis drug discovery, mechanism of action studies, and structure-based drug design . Proper storage conditions and handling procedures should be followed to maintain compound integrity.

Properties

IUPAC Name

(2S)-N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOAQDAPAQVCP-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

3.1. Enzymatic Inhibition

Research indicates that (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride acts as an inhibitor of the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

  • Mechanism of Action : The compound forms a hydrogen-bonding network with the enzyme's active site, particularly interacting with the catalytic residue Tyr158 and the NAD+ cofactor, which stabilizes its binding and enhances inhibitory potency .

3.2. Aldol Reactions

The compound can also participate in aldol reactions when used as a catalyst or reactant, leading to various proline derivatives:

  • Reaction Conditions : Typical conditions involve using solvents like dichloromethane and acidic or basic catalysts to facilitate the reaction between aldehydes and ketones .

3.3. Michael Additions

This compound has been utilized in Michael addition reactions, where it can act as both a nucleophile and a catalyst:

  • Reagents : The reaction generally involves α,β-unsaturated carbonyl compounds reacting with nucleophiles such as amines or alcohols under basic conditions.

Characterization Techniques

Characterization of this compound is performed using various analytical techniques:

4.1. Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the molecular structure and confirms the presence of functional groups:

NMR TypeChemical Shift (δ)
^1H NMR1.80 - 4.26
^13C NMR23.6 - 174.6

4.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compound, confirming its identity.

4.3. Infrared Spectroscopy (IR)

IR spectroscopy helps identify functional groups present in the compound through characteristic absorption peaks.

Mechanism of Action

The mechanism of action of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physicochemical properties, and synthesis methods of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride with related compounds:

Compound Name Molecular Formula Key Substituents Solubility Stability Synthesis Method Biological Activity (Inferred) Safety Data
This compound C₁₁H₂₁ClN₂O Cyclohexyl amide at 2S Polar solvents (assumed) Stable as hydrochloride salt Amide coupling (e.g., DCC/DMAP) Potential CNS modulation due to pyrrolidine core Limited data; handle with standard precautions
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride C₈H₇Cl₂NO₂ 4R-hydroxyl Methanol, DMSO Moderate (hydroxyl may reduce stability) Not detailed Unclear; hydroxyl may enhance hydrogen bonding Non-hazardous per GHS
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride C₆H₁₃ClN₂O₂ 4S-methoxy Not specified Requires -20°C storage Not detailed Methoxy increases lipophilicity Precautionary handling advised
Methyl (2S)-2-methylpyrrolidine-2-carboxylate Hydrochloride C₇H₁₄ClNO₂ Methyl ester at 2S Hydrolyzes in aqueous media Low (ester hydrolysis risk) Esterification Synthetic intermediate No direct data
(S,R,S)-AHPC Hydrochloride C₂₂H₃₀ClN₃O₄ Complex substituents (thiazole, benzyl) Likely DMSO High (rigid structure) Multi-step peptide coupling Proteolysis-targeting chimera (PROTAC) Research-use only

Key Findings from Comparative Analysis

Substituent Effects on Stability :

  • The cyclohexyl group in the target compound likely improves stability compared to hydroxyl- or methoxy-substituted analogs, which may degrade under acidic/basic conditions or during long-term storage .
  • Ester derivatives (e.g., ) are prone to hydrolysis, whereas the carboxamide group in the target compound offers greater hydrolytic resistance .

Synthesis Efficiency :

  • High-yield synthesis (e.g., 96% in Steglich esterification ) suggests that the target compound could be efficiently prepared via similar amide coupling strategies.
  • Multi-step syntheses for complex analogs (e.g., ) require advanced purification techniques, impacting scalability .

Biological Activity :

  • The pyrrolidine core is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier. The cyclohexyl group may enhance binding to hydrophobic pockets in receptors .
  • Hydroxyl and methoxy substituents () could modulate solubility and target engagement but may reduce metabolic stability.

Biological Activity

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a compound with notable biological activities, primarily studied for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes a cyclohexyl group and a carboxamide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological effects of this compound are believed to result from its interaction with specific molecular targets. Preliminary studies suggest that it modulates the activity of certain enzymes and receptors, which may lead to its observed biological effects, including:

  • Inhibition of inflammatory mediators : The compound appears to influence pathways involved in inflammation.
  • Modulation of cellular signaling pathways : It may affect various signaling cascades crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory properties : The compound has been shown to reduce inflammatory responses in various models.
  • Neurotransmitter modulation : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential impacts on mood and cognitive functions.
  • Antioxidant activity : Its structure may confer protective effects against oxidative stress, contributing to overall cellular health .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Studies on neuronal cell lines showed that treatment with the compound resulted in decreased cell death under oxidative stress conditions, suggesting neuroprotective properties.

Case Studies

A notable case study involved the use of this compound in a murine model of chronic pain. The compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain-related behaviors compared to control groups, supporting its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundPyrrolidine with cyclohexyl groupEnhanced solubility and stabilityAnti-inflammatory, neuroprotective
(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acidChiral compound with carboxylic acidSignificant antioxidant propertiesModulates neurotransmitter systems
N-(phenylsulfonyl) amino acidsLacks stereochemistryLess specific binding propertiesInhibits aldose reductase

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective synthesis of pyrrolidine derivatives often employs chiral auxiliaries or catalysts to control stereochemistry at the C2 position. Post-synthesis, purification via recrystallization (using solvents like ethanol or acetone) or chiral chromatography (e.g., using amylose-based columns) is critical to achieving >95% enantiomeric excess . Characterization via polarimetry or chiral HPLC (using a Daicel CHIRALPAK® column) is recommended to verify purity.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (argon or nitrogen) at -20°C to prevent hygroscopic degradation and oxidation. For short-term use, desiccants (e.g., silica gel) and light-sensitive packaging are advised. Avoid repeated freeze-thaw cycles, as structural analogs (e.g., pyrrolidine-2-carboxylic acid derivatives) show reduced stability under such conditions .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify cyclohexyl and pyrrolidine ring conformations.
  • Mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ ion).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related cyclohexylcarboxamide structures .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent composition) using standardized protocols. For example, analogs like (S)-pyrrolidine-2-carboxylic acid derivatives show pH-dependent solubility, which may affect bioactivity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride) to identify trends in substituent effects .
  • Computational Modeling : Perform molecular docking studies to assess binding affinity consistency across different protein targets .

Q. What experimental strategies are recommended to optimize the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without inducing cytotoxicity.
  • Salt Screening : Test alternative counterions (e.g., trifluoroacetate) if hydrochloride salt solubility is insufficient.
  • pH Adjustment : For analogs with ionizable groups (e.g., hydroxyl or amino substituents), adjust buffer pH to near the compound’s pKa to maximize ionization .

Q. How can researchers resolve conflicting crystallographic and computational data regarding the compound’s conformation?

  • Methodological Answer :

  • Comparative Analysis : Overlay X-ray crystallography data (e.g., bond lengths and angles from ) with DFT-optimized structures to identify steric or electronic discrepancies.
  • Dynamic Studies : Perform molecular dynamics simulations to assess conformational flexibility in solution, which may explain deviations from solid-state structures.
  • Spectroscopic Validation : Use 2D NMR (e.g., NOESY) to detect through-space interactions that align with computational predictions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .
  • Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid dry sweeping to prevent aerosolization. Contaminated surfaces should be decontaminated with ethanol or isopropanol .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as hydrochloride salts may require neutralization before disposal .

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